2,2,2-Trifluoroethyl methyl ether

Descripción general

Descripción

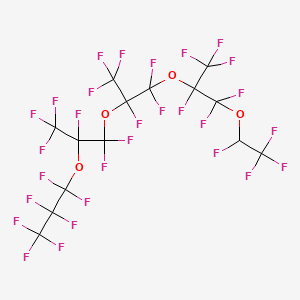

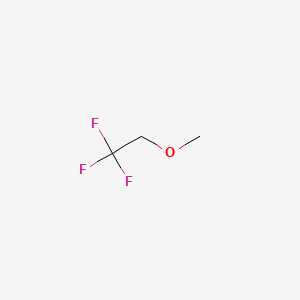

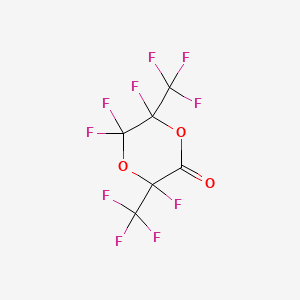

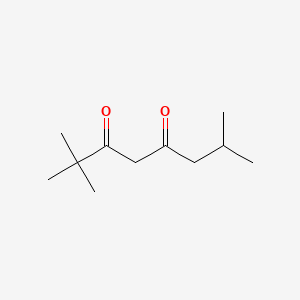

2,2,2-Trifluoroethyl methyl ether (TFE) is a fluorinated ether solvent with a wide range of applications in the chemical, pharmaceutical and food industries. It is a colorless, volatile liquid with a low vapor pressure and a high boiling point, making it an ideal solvent for many reactions. TFE is also known for its low toxicity and biodegradability.

Aplicaciones Científicas De Investigación

Fluorination Reactivity

2,2,2-Trifluoroethyl methyl ether has been utilized in fluorination studies, specifically with high-valency metal fluorides. Researchers found that its reactivity order follows MnF3 > CoF3 > KCoF4. This ether's monofluorinating reactivities were studied to understand the regioselective monofluorination at the methylene position adjacent to the trifluoromethyl group (Kurosawa, Arimura, & Sekiya, 1997).

Alternatives to Heteroaryl Chlorides

The 2,2,2-trifluoroethoxy group has been proposed as an alternative leaving group for hydrolytically unstable heteroaryl chlorides. This group enhances shelf stability by years while maintaining reactivity toward nucleophiles in SNAr reactions. A highlighted trifluoroethyl ether showed tolerance to aqueous Suzuki conditions, allowing for sequential Suzuki/SNAr processes inaccessible to heterocyclic chlorides (Fisher, am Ende, & Humphrey, 2018).

Polymerization Applications

Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, which are closely related to this compound, have been extensively studied for their polymerization properties. These compounds are crucial in creating copolymers or terpolymers for high-tech applications due to their low toxicity and ease of handling. They offer potential in fields like lithography, molecularly imprinted polymers, optics, adsorbents, and more (Patil & Améduri, 2013).

Electrolyte Component in Lithium-Sulfur Batteries

In the realm of advanced battery technology, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether has been added as a support solvent to solvate ionic liquid electrolytes for lithium-sulfur batteries. This fluorinated ether significantly improves the cycle and rate capabilities of the batteries, playing a crucial role in enhancing ionic conduction (Lu, Yuan, Hou, Lai, Kai, & Liu, 2016).

Photostability in Protective Coatings

The photochemical stability of copolymers containing 2,2,2-trifluoroethyl methacrylate, a compound closely related to this compound, was investigated to understand its potential in protective coatings. These studies revealed insights into the degradation pathways influenced by the fluorinated methyl of the side chain, showing potential applications in materials science (Lazzari, Aglietto, Castelvetro, & Chiantore, 2003).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various cellular components, influencing their function .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in their function .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the compound reaches its site of action .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

2,2,2-Trifluoroethyl methyl ether plays a significant role in biochemical reactions, particularly as a solvent in organic synthesis and biochemical assays. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a solvent for enzyme-catalyzed reactions, providing a medium that can influence the enzyme’s activity and stability. The interactions between this compound and biomolecules are primarily non-covalent, involving van der Waals forces and hydrogen bonding .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, as a solvent, it can affect the solubility and availability of substrates and inhibitors, thereby modulating enzymatic activities and metabolic pathways. Additionally, this compound may impact membrane integrity and fluidity, influencing cellular uptake and transport processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can interact with biomolecules by forming hydrogen bonds and van der Waals interactions. These interactions can lead to changes in the conformation and activity of enzymes and proteins. For instance, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. It can also influence gene expression by affecting the transcriptional machinery and regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider in experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound can lead to respiratory and neurological symptoms in animal models. Understanding the dosage effects is crucial for determining safe and effective concentrations for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. The metabolic pathways of this compound can influence its biological activity and toxicity. For instance, the formation of reactive metabolites can lead to oxidative stress and cellular damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization is important for elucidating the mechanisms of action and potential therapeutic applications of this compound .

Propiedades

IUPAC Name |

1,1,1-trifluoro-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-7-2-3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLVGBXMHDWRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074569 | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460-43-5 | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2,2-Trifluoroethyl methyl ether?

A1: The molecular formula of this compound is C3H5F3O, and its molecular weight is 112.07 g/mol.

Q2: What spectroscopic techniques were employed to study this compound in the mentioned research?

A2: The researchers utilized low-resolution microwave spectroscopy, infrared spectroscopy, and Raman spectroscopy to analyze the conformational stability and vibrational characteristics of this compound [].

Q3: Why are these spectroscopic techniques important for understanding the properties of this compound?

A3: These spectroscopic methods provide valuable insights into the molecule's structure and behavior. Microwave spectroscopy helps determine rotational constants, which are related to the molecule's shape and bond lengths. Infrared and Raman spectroscopy provide information about the molecule's vibrational modes, which are influenced by the strength of its chemical bonds and its overall structure. By combining these techniques, researchers can obtain a comprehensive understanding of the molecule's conformational stability and vibrational characteristics [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)